
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to undergo specific chemical reactions and its potential in material science and biomedical research .
Métodos De Preparación
The synthesis of 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one typically involves the condensation of cyclohexanone with 4-aminobenzaldehyde in the presence of an alkaline condensing agent. The 4-amino group is optionally protected during this process. After condensation, the protective group is removed, and the resultant compound is diazotized and reacted with an alkali metal azide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and safety.
Análisis De Reacciones Químicas
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the azido groups, leading to the formation of amines.
Substitution: The azido groups can participate in substitution reactions, often forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one involves its ability to undergo photochemical reactions. The azido groups can be activated by light, leading to the formation of reactive intermediates that can interact with other molecules. This property is particularly useful in the development of photosensitive materials and in studying molecular interactions .
Comparación Con Compuestos Similares
Similar compounds to 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one include:
- 4-phenyl-2,6-bis(4-azidophenyl)pyridine
- 2,4,6-tris(4-azidophenyl)pyridine
These compounds share similar structural features and reactivity but differ in their specific applications and properties. The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in certain applications .
Propiedades
Número CAS |
73477-92-6 |
|---|---|
Fórmula molecular |
C19H18N6O |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2,6-bis(4-azidophenyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C19H18N6O/c1-12-10-17(13-2-6-15(7-3-13)22-24-20)19(26)18(11-12)14-4-8-16(9-5-14)23-25-21/h2-9,12,17-18H,10-11H2,1H3 |
Clave InChI |
FXSOCIZTVKHHKA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)C(C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=C(C=C3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


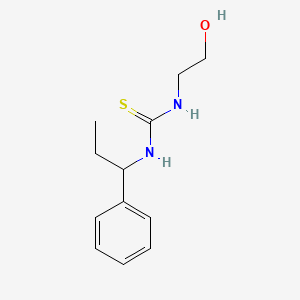

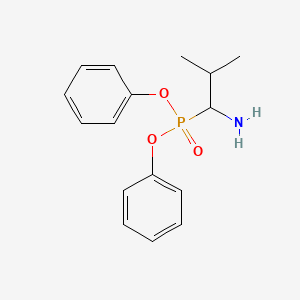
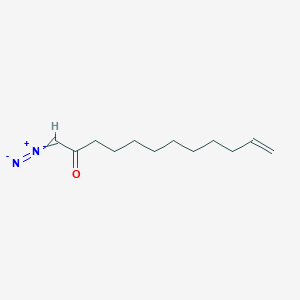

![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
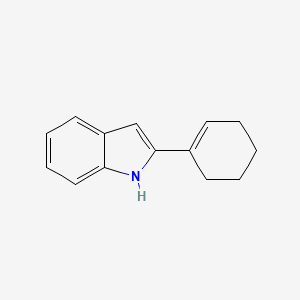
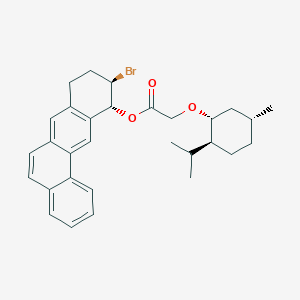
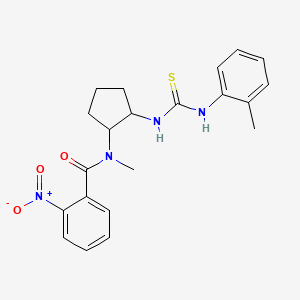
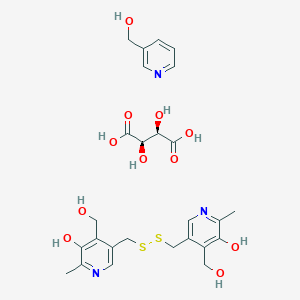


![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
